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Ethyl sarcosine hydrochloride Documentation Hub

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  • Product: Ethyl sarcosine hydrochloride
  • CAS: 2248417-60-7

Core Science & Biosynthesis

Foundational

molecular weight and formula of N-methylglycine ethyl ester hydrochloride

Executive Summary N-Methylglycine ethyl ester hydrochloride (Sarcosine ethyl ester HCl) is a critical amino acid derivative utilized primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylglycine ethyl ester hydrochloride (Sarcosine ethyl ester HCl) is a critical amino acid derivative utilized primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines) and as a prodrug intermediate to enhance the lipophilicity of glycine-based therapeutics. Unlike primary amino acid esters, the secondary amine in sarcosine introduces unique steric constraints and solubility profiles, making it essential for designing proteolytically stable peptidomimetics.

This guide provides a definitive reference for its molecular data, synthesis protocols, and handling requirements, designed for researchers requiring high-purity inputs for medicinal chemistry workflows.

Physicochemical Characterization

Core Identity Data
ParameterValueNotes
IUPAC Name Ethyl 2-(methylamino)acetate hydrochloride
Common Name Sarcosine ethyl ester hydrochloride
CAS Registry Number 52605-49-9 Distinct from free base (13515-97-4)
Molecular Formula

Often written as

Molecular Weight 153.61 g/mol Average mass
Exact Mass 153.056 g/mol Monoisotopic (for MS applications)
Appearance White crystalline powderHygroscopic
Melting Point 126 – 128 °CLiterature consensus [1, 2]
Solubility Water, Ethanol, DMSOLimited solubility in non-polar solvents
Structural Analysis

The compound consists of a sarcosine core where the carboxylic acid is protected as an ethyl ester to prevent side reactions (such as diketopiperazine formation) during peptide coupling. The secondary amine is protonated by HCl, conferring shelf stability.

SarcosineStructure Figure 1: Structural components of N-Methylglycine ethyl ester HCl Sarcosine Sarcosine Core (N-Methylglycine) Ethyl Ethyl Ester Group (-OCH2CH3) Sarcosine->Ethyl Esterification HCl Hydrochloride Salt (• HCl) Sarcosine->HCl Salt Formation

Synthesis & Purification Protocol

Objective: Synthesis of N-methylglycine ethyl ester hydrochloride from sarcosine using thionyl chloride (


) as an activating agent. This method is preferred over acid catalysis with gaseous HCl due to higher yields and easier moisture control.
Reaction Mechanism

The reaction proceeds via an acyl chloride intermediate formed in situ, which subsequently reacts with ethanol. The


 acts as a dehydrating agent, driving the equilibrium toward ester formation.
Step-by-Step Protocol

Reagents:

  • Sarcosine (N-methylglycine): 1.0 eq

  • Absolute Ethanol: Excess (Solvent/Reactant)

  • Thionyl Chloride (

    
    ): 1.1 – 1.2 eq
    
  • Diethyl Ether (for precipitation)

Safety Warning: Thionyl chloride reacts violently with water to release HCl and


 gases. Perform all operations in a functioning fume hood.

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Chilling: Place absolute ethanol in the flask and cool to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (

    
    ) to the cold ethanol over 20-30 minutes. Note: Exothermic reaction.
    
  • Addition: Add Sarcosine solid in portions to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3–4 hours. The solution should become clear.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethanol and

    
    . A viscous oil or semi-solid will remain.
    
  • Crystallization: Triturate the residue with cold diethyl ether to induce crystallization.

  • Filtration: Filter the white solid under vacuum and wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove trace HCl.
    

SynthesisWorkflow Figure 2: Synthesis workflow for Sarcosine ethyl ester hydrochloride Start Reagents: Sarcosine + Ethanol Activation Add SOCl2 (0°C, Dropwise) Start->Activation Reflux Reflux (80°C, 3-4 hrs) Activation->Reflux In situ HCl generation Evap Rotary Evaporation (Remove Solvent/SO2) Reflux->Evap Clear solution formed Cryst Trituration (Diethyl Ether) Evap->Cryst Viscous oil residue Final Final Product: White Crystalline Solid Cryst->Final Filter & Vacuum Dry

Quality Control & Handling

Analytical Verification

To ensure the product meets the "Senior Scientist" standard for research use, verify identity using the following parameters:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       1.29 (t, 3H, 
      
      
      
      of ethyl)
    • 
       2.78 (s, 3H, 
      
      
      
      )
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       4.26 (q, 2H, 
      
      
      
      )
    • Note: Broad singlet around 9.6-9.8 ppm indicates ammonium protons (

      
      ).
      
  • Mass Spectrometry (ESI+): Target m/z = 118.08

    
     (Free base mass + H).
    
Stability and Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture will cause the powder to clump and may lead to slow hydrolysis of the ester bond back to the free acid.

  • Storage Conditions: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container. Desiccants (silica gel) are recommended for long-term storage.

  • Shelf Life: Stable for >2 years if kept dry.

Applications in Drug Development

Peptoid Synthesis

N-Methylglycine ethyl ester is a fundamental monomer for peptoids (N-substituted oligoglycines). Unlike peptides, peptoids lack hydrogen bond donors in the backbone, leading to:

  • Proteolytic Resistance: The N-methylation prevents enzymatic degradation by common proteases.

  • Enhanced Permeability: Higher lipophilicity allows better cell membrane penetration.

Prodrug Strategies

The ethyl ester moiety masks the polar carboxylic acid of sarcosine. In vivo, this ester is cleaved by ubiquitous esterases to release the active sarcosine metabolite. This strategy is employed to deliver sarcosine (a GlyT1 inhibitor) across the Blood-Brain Barrier (BBB) for the treatment of schizophrenia [3].

References

  • Sigma-Aldrich. Sarcosine ethyl ester hydrochloride Product Specification. Retrieved from

  • ChemicalBook. Sarcosine ethyl ester hydrochloride Properties and Melting Point. Retrieved from

  • MedChemExpress. Sarcosine ethyl ester hydrochloride: Glycine Transporter Inhibitor Derivative. Retrieved from

  • PubChem. Compound Summary: N-Methylglycine ethyl ester hydrochloride. Retrieved from

Exploratory

Distinguishing Sarcosine from Ethyl Sarcosine Hydrochloride: A Guide to Chemical Identity, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth examination of sarcosine and its derivative, ethyl sarcosine hydrochloride. Designed for profess...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of sarcosine and its derivative, ethyl sarcosine hydrochloride. Designed for professionals in research and drug development, it moves beyond surface-level comparisons to explore the fundamental chemical, biological, and functional distinctions that dictate their respective applications. We will dissect their molecular structures, synthesis pathways, biological activities, and the analytical methodologies required for their study, offering field-proven insights into why one might be chosen over the other in a given experimental context.

Core Molecular and Physicochemical Distinctions

At its core, the difference between sarcosine (N-methylglycine) and ethyl sarcosine hydrochloride lies in the modification of the carboxyl group. Sarcosine is an N-methylated amino acid.[1][2] In a neutral pH environment, it primarily exists as a zwitterion.[1] Ethyl sarcosine hydrochloride is the ethyl ester of sarcosine, formulated as a hydrochloride salt. This esterification fundamentally alters its chemical properties, converting the carboxylic acid into a less polar ethyl ester group and improving its utility as a synthetic building block.[3]

The addition of the hydrochloride component makes the molecule a salt, which typically enhances stability and solubility in certain solvents, a crucial factor for pharmaceutical formulations and chemical synthesis.[3]

SynthesisWorkflow start Reactants react1 Chloroacetic Acid start->react1 react2 Methylamine (excess) start->react2 process Reaction react1->process react2->process intermediate Sarcosine & Methylamine Hydrochloride process->intermediate purification Purification Steps (e.g., alcohol dissolution, filtration) intermediate->purification end Final Product: Sarcosine purification->end

Caption: General workflow for the synthesis of Sarcosine.

Protocol 1: Synthesis of Sarcosine from Chloroacetic Acid and Methylamine This protocol is a generalized representation based on established chemical principles. [1][4][5]

  • Reaction Setup: In a suitable reaction vessel, dissolve chloroacetic acid in water.

  • Addition of Methylamine: Slowly add an excess of aqueous methylamine solution to the chloroacetic acid solution under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction.

  • Reaction: Stir the mixture for several hours at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up: Remove excess methylamine and water, typically by vacuum distillation.

  • Purification: The resulting mixture contains sarcosine and methylamine hydrochloride. To isolate sarcosine, dissolve the mixture in a solvent like ethanol where sarcosine is soluble, but the salt is not.

  • Isolation: Filter the insoluble salt. The sarcosine can then be crystallized from the filtrate and dried.

Synthesis of Ethyl Sarcosine Hydrochloride

This compound is synthesized via Fischer esterification of sarcosine. The use of a reagent like thionyl chloride in ethanol is a common and efficient method. [6] Protocol 2: Synthesis of Ethyl Sarcosine Hydrochloride from Sarcosine This protocol is adapted from a documented synthesis procedure. [6]

  • Reaction Setup: Suspend sarcosine (1 equivalent) in absolute ethanol in a reaction flask equipped with a stirrer and cooled in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (e.g., 4 equivalents) dropwise to the cooled suspension. The temperature should be maintained, for instance, at approximately -10°C.

  • Reaction: After the addition is complete, remove the cooling bath and heat the mixture gently (e.g., at 55°C) overnight, allowing the solution to become clear. This indicates the completion of the reaction.

  • Solvent Removal: Remove the solvent and any excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting solid residue is the desired product, ethyl sarcosine hydrochloride.

  • Purification: Wash the solid with a non-polar solvent like diethyl ether and dry it under a vacuum to yield the purified product.

Biological Activity and Applications

The functional roles of sarcosine and its ethyl ester are distinct, dictating their use in different scientific contexts.

Sarcosine: The Endogenous Metabolite and Biomarker

Sarcosine is a naturally occurring amino acid derivative found in body tissues as an intermediate in the metabolism of choline to glycine. [1][7][4]

  • Neurological Research: Sarcosine is a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDAR) receptor. [8]This activity has prompted research into its potential as an adjunctive therapy for schizophrenia to enhance cognitive function. [3]* Cancer Research: Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression, making its quantitative analysis a subject of clinical research. [2][9][10]* Industrial Applications: Due to its biodegradable nature, sarcosine is used in the manufacturing of "green" surfactants and in personal care products like toothpaste. [1][7][11]It also serves as a raw material for creatine supplements. [12]

Ethyl Sarcosine Hydrochloride: The Synthetic Precursor

Ethyl sarcosine hydrochloride is not known for its direct biological activity in the same way as sarcosine. Its primary value lies in its role as a chemical intermediate and a tool for drug formulation. [3]

  • Pharmaceutical Synthesis: It serves as a versatile building block in the synthesis of more complex bioactive molecules and active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. [3]* Drug Formulation: As a derivative, it can be used to enhance the solubility and bioavailability of APIs, which is a critical challenge in drug development. [3]The ester form can act as a pro-drug moiety, which is cleaved in vivo to release the active compound.

  • Cosmetic Formulations: It is also explored in the cosmetics industry for potential benefits in skincare products. [3]

Analytical Methodologies

The accurate quantification of sarcosine is critical, especially in clinical research. While similar techniques can be adapted for its ester, the focus is often on the parent compound.

Key Challenge: A significant analytical challenge is the separation of sarcosine from its isobaric isomer, L-alanine, particularly in complex biological matrices like urine.

Common Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires derivatization to make the amino acids volatile. [13]* Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can directly analyze these compounds in biological fluids. [14]* Biosensors: Electrochemical biosensors utilizing enzymes like sarcosine oxidase offer a rapid and specific method for sarcosine detection. [10]

AnalyticalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization for GC-MS cluster_analysis Instrumental Analysis urine Urine Sample extraction Solid Phase or Cation Exchange Extraction urine->extraction reagent Add Derivatization Reagent (e.g., BSTFA or 1,3-dipolar cycloaddition) extraction->reagent heating Heat to complete reaction reagent->heating gcms Inject into GC-MS heating->gcms quant Quantify using Selective Ion Monitoring (SIM) gcms->quant

Caption: Workflow for GC-MS analysis of Sarcosine in a biological matrix.

Protocol 3: GC-MS Derivatization for Sarcosine Analysis (Generalized) This protocol is based on the principles described for resolving sarcosine from L-alanine. [13]

  • Sample Extraction: Isolate amino acids from a urine sample using a cation exchange resin (e.g., Dowex 50W-X8). Elute the amino acids from the resin.

  • Drying: Evaporate the eluate to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add the derivatization reagent. A novel approach uses 1,3-dipolar cycloaddition, which is specific to secondary amino acids like sarcosine and does not react with primary amines like L-alanine, thus ensuring selectivity. [13] * Alternatively, a common silylation reagent like BSTFA can be used, though this may require optimized chromatography to separate the derivatized isomers.

  • Reaction: Heat the sample at a specified temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure the derivatization reaction is complete.

  • Analysis: Cool the sample and inject an aliquot into the GC-MS system for analysis, often using selective ion monitoring (SIM) for enhanced sensitivity and specificity.

Safety and Handling

  • Sarcosine: Generally recognized as safe. It is an endogenous metabolite with no known toxicity. [2]Standard laboratory precautions (gloves, safety glasses) are sufficient.

  • Ethyl Sarcosine Hydrochloride: Classified as a potential irritant. It may cause skin, eye, and respiratory irritation. [15]Appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area.

Conclusion

The distinction between sarcosine and ethyl sarcosine hydrochloride is a prime example of how a simple chemical modification—esterification—creates two molecules with vastly different applications in science and industry.

  • Sarcosine is the biologically active, naturally occurring molecule. Its utility is in clinical diagnostics as a potential biomarker, in neuroscience as a modulator of neurotransmitter systems, and in green chemistry as a biodegradable building block.

  • Ethyl Sarcosine Hydrochloride is the synthetic derivative, valued for its role as a stable, soluble intermediate. Its primary function is to serve as a precursor in the synthesis of pharmaceuticals and other complex chemicals and to potentially act as a pro-drug or formulation enhancer.

For researchers, scientists, and drug development professionals, the choice is clear and purpose-driven. One engages with sarcosine to study or modulate biological systems directly. One utilizes ethyl sarcosine hydrochloride to build the novel molecules that will, in turn, interact with those systems.

References

  • PureSynth. Sarcosine 98%. [Link]

  • Nine Chongqing Chemdad Co., Ltd. Ethyl sarcosinate hydrochloride. [Link]

  • Wikipedia. Sarcosine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sarcosine (CAS 107-97-1): A Key Ingredient for Sustainable Chemistry and Pharmaceutical Innovation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sarcosine as a Foundation: Building Sustainable Surfactants and Advancing Pharmaceutical Research. [Link]

  • PubMed. Quantitative analysis of sarcosine with special emphasis on biosensors: a review. [Link]

  • Google Patents.
  • PubChem - NIH. Ethyl N-methylaminoacetate hydrochloride. [Link]

  • Google Patents. CN102584612A - Synthesis method of sarcosine.
  • PubChem - NIH. Sarcosinate. [Link]

  • PubChem - NIH. Sarcosine | C3H7NO2 | CID 1088. [Link]

  • ResearchGate. A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. [Link]

  • ACS Publications. Quantitative Determination of Sarcosine and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Polysarcosine from Ethyl Sarcosine Hydrochloride

This Application Note is designed for researchers and drug development professionals seeking a robust, scalable protocol for synthesizing Polysarcosine (pSar). While Ethyl Sarcosine Hydrochloride (Sar-OEt·HCl) is the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, scalable protocol for synthesizing Polysarcosine (pSar).

While Ethyl Sarcosine Hydrochloride (Sar-OEt·HCl) is the specified precursor, this guide prioritizes the N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) route.[1] This approach is the industry "Gold Standard" for generating the low-dispersity (


) polymers required for regulatory-compliant drug delivery systems (e.g., mRNA-LNP shielding), as opposed to direct polycondensation which yields uncontrolled molecular weights.[1]

Executive Summary

Polysarcosine (pSar) has emerged as a superior non-immunogenic alternative to Polyethylene Glycol (PEG) for "stealth" shielding of lipid nanoparticles (LNPs) and therapeutic proteins.[2] Unlike PEG, pSar is biodegradable and does not induce the "Accelerated Blood Clearance" (ABC) phenomenon associated with anti-PEG antibodies.

This protocol addresses the synthesis of pSar starting from Ethyl Sarcosine Hydrochloride . While this precursor is stable and commercially ubiquitous, it requires specific processing to yield pharmaceutical-grade polymer.[1]

Key Comparison of Synthetic Routes
FeatureMethod A: NCA ROP (Recommended) Method B: Thermal Polycondensation
Mechanism Ring-Opening Polymerization of Sar-NCAStep-Growth Condensation
Control Living polymerization; predictable MWPoor control; broad distribution
Dispersity (Đ) Ultra-low (< 1.[1][3]1)High (> 1.5)
End-Group Fidelity High (tunable initiators)Low (mixed ester/amine ends)
Application Drug Delivery (LNPs, Conjugates)Industrial surfactants, bulk materials

Synthetic Pathway Visualization[1]

The following diagram outlines the critical decision tree and chemical transformations required to convert the ethyl ester precursor into a functional polymer.

PSar_Synthesis cluster_0 Method A: Pharma-Grade Route Precursor Ethyl Sarcosine HCl (Sar-OEt·HCl) Sarcosine Sarcosine (Free Acid) Precursor->Sarcosine 1. Hydrolysis & Neutralization Bulk_pSar Polysarcosine (High Đ) Precursor->Bulk_pSar Thermal Polycondensation (>150°C, Vacuum) NCA Sarcosine NCA (Monomer) Sarcosine->NCA 2. Cyclization (Triphosgene) pSar Polysarcosine (Low Đ) NCA->pSar 3. ROP (Amine Initiator)

Figure 1: Synthetic workflow converting Sar-OEt[1]·HCl to Polysarcosine via the controlled NCA route (Method A) vs. uncontrolled polycondensation.[1]

Method A: The "Gold Standard" Protocol (NCA Route)[1]

This method converts the ester precursor into the reactive N-carboxyanhydride (NCA) monomer.[1] This is essential because direct reaction of the ester with phosgene does not yield the NCA efficiently ; the free acid group is required for ring closure.

Phase 1: Precursor Conversion (Hydrolysis)

Objective: Convert Ethyl Sarcosine HCl to Sarcosine (free acid).

  • Dissolution: Dissolve 50.0 g of Ethyl Sarcosine HCl in 150 mL of distilled water.

  • Hydrolysis: Add 2.5 equivalents of NaOH (dissolved in minimal water) slowly at 0°C. Stir at room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (n-butanol/acetic acid/water 4:1:1) until the ester spot disappears.

  • Neutralization: Adjust pH to 6.0 using concentrated HCl.

  • Isolation: Concentrate under reduced pressure. Add hot ethanol to precipitate NaCl (byproduct). Filter off the salt.

  • Crystallization: Cool the ethanolic filtrate to 4°C to crystallize pure Sarcosine. Recrystallize from ethanol/water if necessary.

    • Yield Target: >85%[1]

Phase 2: Monomer Synthesis (Sar-NCA)

Objective: Cyclization of Sarcosine to Sar-NCA. Safety: Work in a fume hood. Triphosgene generates phosgene gas in situ.

  • Suspension: Suspend dry Sarcosine (10.0 g, 112 mmol) in anhydrous THF (150 mL) under Argon.

  • Reagent Addition: Add Triphosgene (11.1 g, 37 mmol, 0.33 eq) directly to the suspension.

  • Reaction: Heat to 50°C. The suspension will clear as the NCA forms and HCl/CO₂ are released.

    • Time: ~2–4 hours.[1]

  • Purification (Critical):

    • Evaporate solvent to dryness under vacuum.

    • Redissolve crude oil in minimal anhydrous THF.

    • Precipitate into dry hexane/pentane (1:10 ratio) under inert atmosphere.

    • Note: Repeat precipitation 3x. Acidic impurities (HCl) terminate the polymerization chain, leading to low MW.

Phase 3: Ring-Opening Polymerization (ROP)

Objective: Controlled polymerization to target MW.[1]

  • Preparation: In a glovebox (H₂O < 0.1 ppm), dissolve purified Sar-NCA in anhydrous DMF (concentration 1.0 M).

  • Initiation: Add Hexylamine (or functionalized amine like

    
    -PEG-NH
    
    
    
    ) at the calculated molar ratio (
    
    
    ).
    • Target DP (Degree of Polymerization) =

      
      .
      
    • Example: For DP=50, use 2 mol% initiator.

  • Propagation: Stir at 20°C for 24–48 hours. Monitor by FTIR (disappearance of anhydride peaks at 1790/1850 cm⁻¹).

  • Termination: Quench with methanol.

  • Precipitation: Pour reaction mixture into excess diethyl ether. Centrifuge and dry the white polymer under vacuum.

Method B: Thermal Polycondensation (Legacy)

Note: This method is provided for reference but is NOT recommended for drug delivery applications due to high dispersity.

  • Neutralization: Treat Ethyl Sarcosine HCl with 1 eq. Sodium Methoxide in methanol. Filter off NaCl. Evaporate methanol to get Ethyl Sarcosine (free base).

  • Polymerization: Heat the oily residue to 150–160°C under high vacuum (< 1 mbar).

  • Mechanism: Ethanol is driven off, driving the equilibrium toward polymer.

  • Result: Brownish wax/solid. PDI typically > 1.5. Difficult to functionalize termini.

Analytical Characterization & QC

To ensure the material meets "Drug Development" standards, the following QC metrics are mandatory:

TechniqueParameterAcceptance Criteria (Pharma Grade)
1H NMR (D₂O) Chemical StructurePeaks: 3.0 ppm (N-CH₃), 4.0-4.5 ppm (CH₂).[1] No ethyl ester signals.
GPC (HFIP buffer) Dispersity (Đ)< 1.15 (Method A)
MALDI-TOF MS End-Group FidelitySingle distribution corresponding to Initiator-[Sar]ₙ-H
Karl Fischer Water Content< 0.5% w/w

Scientific Rationale & Troubleshooting

Why the Ester Precursor requires Hydrolysis first?

Direct phosgenation of amino acid esters typically yields isocyanates rather than NCAs, because the ester group cannot participate in the intramolecular cyclization required to form the anhydride ring. Therefore, reverting to the free amino acid (Sarcosine) is the requisite first step to access the high-precision NCA route.

Controlling Molecular Weight

Recent advances (2024) have shown that the addition of carboxylic acid catalysts during the ROP of Sar-NCA can accelerate kinetics and achieve Ultra-High Molecular Weights (UHMW) up to 586 kDa, which was previously difficult to achieve.[2][4]

Immunogenicity

Polysarcosine is increasingly favored over PEG because it mimics the "water shell" hydration of PEG but is based on an endogenous amino acid (Sarcosine is a metabolite of Glycine). This reduces the risk of anti-polymer antibody formation, a growing failure mode for PEGylated therapeutics.[5]

References

  • Hu, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights.[2] Journal of the American Chemical Society.

  • Weber, B., et al. (2021). Polysarcosine: The Best Alternative of Poly(Ethylene Glycol). ResearchGate / Current Applied Polymer Science.

  • Klinker, K., et al. (2025). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride.[1][6] ChemRxiv.

  • Luo, J., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[7] Bioconjugate Chemistry.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Creatine via Sarcosine Ethyl Ester Hydrochloride Intermediate

Abstract This document provides a comprehensive guide for the synthesis of creatine, a pivotal molecule in cellular bioenergetics, using sarcosine ethyl ester hydrochloride as a key intermediate. The protocols detailed h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of creatine, a pivotal molecule in cellular bioenergetics, using sarcosine ethyl ester hydrochloride as a key intermediate. The protocols detailed herein are intended for researchers, chemists, and drug development professionals, offering a robust framework from foundational chemical principles to detailed step-by-step synthesis, purification, and analytical validation. By elucidating the causality behind experimental choices, this guide ensures both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction: The Rationale for Synthesis and the Role of the Ester Intermediate

Creatine, chemically known as N-(aminoiminomethyl)-N-methylglycine, is a naturally occurring nitrogenous organic acid integral to the phosphocreatine system, which facilitates the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2][3][4][5] While obtainable from dietary sources, chemical synthesis remains the primary method for producing the high-purity creatine monohydrate required for clinical research and supplementation.[6][7][8]

The most prevalent industrial synthesis route involves the reaction of a sarcosine derivative with a guanidinating agent, typically cyanamide.[9][10][11] This application note focuses specifically on the use of sarcosine ethyl ester hydrochloride (CAS 52605-49-9). This intermediate offers distinct advantages in a laboratory setting, including its solid, crystalline nature which simplifies handling and weighing compared to sarcosine itself, which can be hygroscopic.[12][13][14] The ethyl ester group serves as a temporary protecting group for the carboxylic acid functionality, preventing its participation in side reactions. This ester is subsequently hydrolyzed to yield the final creatine product.

This guide provides a detailed protocol for this synthesis, emphasizing critical process parameters, purification via recrystallization, and rigorous quality control methodologies.

Foundational Principles of the Synthesis

The conversion of sarcosine ethyl ester to creatine is a two-step process occurring in a single pot: (1) nucleophilic addition of the sarcosine nitrogen to the guanidinating agent, followed by (2) hydrolysis of the ethyl ester to yield the carboxylic acid.

The Guanidination Reaction

The core of the synthesis is the guanidination of the secondary amine of sarcosine. For this reaction to proceed, the amine must be in its deprotonated, free-base form to act as an effective nucleophile. Since the starting material is a hydrochloride salt, an initial neutralization step with a base (e.g., sodium hydroxide) is essential.

The reaction with cyanamide proceeds as follows:

  • Neutralization: The hydrochloride salt is neutralized to yield the free sarcosine ethyl ester.

  • Nucleophilic Attack: The nitrogen atom of the sarcosine ethyl ester attacks the electrophilic carbon of the cyanamide molecule.

  • Rearrangement: A series of proton transfers and tautomerization events leads to the formation of the guanidinium group attached to the sarcosine backbone.

Critical Reaction Parameters

The success of the synthesis hinges on the precise control of several key parameters:

  • pH: This is arguably the most critical variable. The reaction environment must be sufficiently alkaline (typically pH 9-11) to ensure the sarcosine amine is deprotonated and nucleophilic.[7][9] However, excessively high pH can promote unwanted side reactions or degradation of the product. Continuous pH monitoring and adjustment are vital.[9]

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) to increase the reaction rate.[9] Temperature control is crucial to prevent the formation of impurities and ensure consistent product quality.

  • Stoichiometry: The molar ratio of the reactants (sarcosine ethyl ester and cyanamide) must be carefully controlled to maximize yield and minimize unreacted starting materials in the final product.

  • Solvent: The reaction is typically performed in an aqueous medium, which serves to dissolve the reactants and facilitate the subsequent crystallization of the product.[7][11]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Required Purity
Sarcosine Ethyl Ester Hydrochloride52605-49-9C₅H₁₁NO₂·HCl153.61>98%
Cyanamide420-04-2CH₂N₂42.04>98%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00ACS Grade or higher
Hydrochloric Acid (HCl), 37%7647-01-0HCl36.46ACS Grade or higher
Deionized Water (H₂O)7732-18-5H₂O18.0218 MΩ·cm
Ethanol (for recrystallization, optional)64-17-5C₂H₅OH46.07ACS Grade or higher
Equipment
  • Jacketed glass reaction vessel (1 L) with overhead stirrer and reflux condenser

  • Heating/cooling circulator

  • Calibrated pH meter with a temperature-compensating probe

  • Laboratory balance (0.01 g readability)

  • Buchner funnel and vacuum flask

  • Vacuum oven or desiccator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocols

Protocol 1: Synthesis of Crude Creatine

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanamide is toxic; avoid inhalation of dust and skin contact.[15]

  • Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, reflux condenser, and ports for the pH probe and reagent addition. Begin circulating fluid through the jacket to pre-heat the vessel to 60°C.

  • Reagent Preparation:

    • In a beaker, dissolve 153.6 g (1.0 mol) of sarcosine ethyl ester hydrochloride in 400 mL of deionized water.

    • In a separate, dedicated beaker, carefully dissolve 44.1 g (1.05 mol, 1.05 equivalents) of cyanamide in 100 mL of deionized water.

  • Neutralization and pH Adjustment:

    • Add the sarcosine ethyl ester solution to the pre-heated reactor and begin stirring at 200 RPM.

    • Slowly add a 50% (w/v) sodium hydroxide solution dropwise to the reactor. Monitor the pH closely. Continue adding base until the pH stabilizes between 9.0 and 10.0. This neutralizes the hydrochloride and prepares the free amine for reaction.[7]

  • Guanidination Reaction:

    • Once the pH is stable, slowly add the cyanamide solution to the reactor over 30 minutes.

    • After the addition is complete, increase the reactor temperature to 80°C and maintain for 2-3 hours. During this time, the basic conditions and heat will also facilitate the hydrolysis of the ethyl ester.

    • Monitor the pH every 30 minutes and add drops of 50% NaOH as needed to maintain the pH within the 9.0-10.0 range.

  • Crystallization and Isolation:

    • After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature with gentle stirring. Creatine has lower solubility in cold water, promoting crystallization.

    • Once at room temperature, slowly add 37% hydrochloric acid dropwise to neutralize the mixture to a pH of ~7.0.

    • Continue cooling the mixture in an ice bath to <10°C for at least 1 hour to maximize crystal formation.

    • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

    • Wash the crude product cake with two portions of 50 mL cold deionized water to remove soluble impurities.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is a critical step to remove unreacted starting materials and byproducts, yielding high-purity creatine monohydrate.[7][9]

  • Dissolution: Transfer the entire crude product cake to a large beaker. Add deionized water (approximately 300-400 mL) and heat to 80-90°C with stirring until all the solid has dissolved. Do not exceed 90°C to prevent degradation.

  • Cooling and Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Final Isolation: Once at room temperature, place the beaker in an ice bath for 1 hour to complete the crystallization process.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a fine, white crystalline powder. The theoretical water content of creatine monohydrate is approximately 12%.[7]

Visualization of Pathways and Workflows

Chemical Synthesis Pathway

G cluster_0 Step 1: Guanidination & Hydrolysis cluster_1 Step 2: Purification A Sarcosine Ethyl Ester HCl D Crude Creatine (in solution) A->D B Cyanamide B->D C NaOH / H₂O (pH 9-10, 80°C) C->D Conditions E Neutralization (HCl) & Cooling D->E F Recrystallization (from H₂O) E->F G High-Purity Creatine Monohydrate F->G

Caption: Reaction pathway for creatine synthesis.

Experimental Workflow

G start Start prep Prepare Reactant Solutions (Sarcosine Ethyl Ester HCl & Cyanamide) start->prep end_node Final Product: Pure Creatine Monohydrate reaction Charge Reactor & Adjust pH to 9-10 with NaOH prep->reaction addition Add Cyanamide Solution reaction->addition heating Heat to 80°C for 2-3 hours addition->heating cooling Cool to <10°C & Neutralize to pH 7 heating->cooling filter1 Vacuum Filter Crude Product cooling->filter1 recrystal Recrystallize from Hot Water filter1->recrystal filter2 Vacuum Filter Purified Crystals recrystal->filter2 drying Dry Under Vacuum at 40-50°C filter2->drying qc QC Analysis (HPLC, etc.) drying->qc qc->end_node

Caption: Step-by-step experimental workflow.

Quality Control and Characterization

To ensure the identity and purity of the synthesized creatine monohydrate, the following analytical tests are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying creatine and identifying common impurities such as creatinine (its cyclic degradation product) and dicyandiamide (a potential byproduct from cyanamide).[16]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A simple isocratic mobile phase, such as 0.045 M ammonium sulfate in water, or a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA).[17][18]

  • Flow Rate: 0.75 - 1.0 mL/min.[17][18]

  • Detection: UV at 205-220 nm.[16][17]

  • Standard Preparation: Prepare analytical standards of creatine and creatinine in the mobile phase to generate a calibration curve.[19]

Expected Results and Specifications
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Identity Conforms to reference standardHPLC Retention Time
Assay (Purity) ≥ 99.5%HPLC
Creatinine ≤ 100 ppmHPLC
Dicyandiamide (DCD) ≤ 50 ppmHPLC
Loss on Drying 11.8% - 12.2%Gravimetric

References

  • Swasthum. (n.d.). How Creatine Is Made: Complete Manufacturing Process. Retrieved from [Link]

  • (2025, October 3). How Creatine Is Made: The Truth About Its Production and Origins. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of creatine synthesis. GAA, guanidinoacetate. Retrieved from [Link]

  • Creapure. (n.d.). How is creatine produced?. Retrieved from [Link]

  • da Silva, R. P., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

  • da Silva, R. P., et al. (n.d.). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5719319A - Process for the preparation of a creatine or creatine monohydrate.
  • UNeMed. (2007, May 2). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. Retrieved from [Link]

  • YouTube. (2025, December 1). How Creatine Is Made | Inside the Supplement Industry. Retrieved from [Link]

  • WIPO Patentscope. (2014, August 14). WO/2014/121648 SYNTHESIS METHOD FOR CREATINE. Retrieved from [Link]

  • Google Patents. (n.d.). US6399819B1 - Process for purifying creatine.
  • PubMed. (2017, April 6). Methods for Quantitative Creatinine Determination. Retrieved from [Link]

  • American Physiological Society Journal. (n.d.). Creatine and Creatinine Metabolism. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Sarcosine ethyl ester hydrochloride. Retrieved from [Link]

  • Cymbiotika. (2026, January 12). The pH of Power: Is Creatine Monohydrate Acidic?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Retrieved from [Link]

  • (n.d.). Sarcosine ethyl ester hydrochloride, 97%, for peptide synthesis, Certified® 5g. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Retrieved from [Link]

  • All American Pharmaceutical. (2015, November 15). Improved Creatine Stability and pH Profile for Kre-Alkalyn. Retrieved from [Link]

Sources

Method

Bioconjugation Techniques Using Ethyl Sarcosine Hydrochloride Linkers

Executive Summary Ethyl sarcosine hydrochloride (Et-Sar[1]·HCl) serves as a critical building block in modern bioconjugation, primarily utilized to introduce sarcosine (N-methylglycine) units into biotherapeutic construc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl sarcosine hydrochloride (Et-Sar[1]·HCl) serves as a critical building block in modern bioconjugation, primarily utilized to introduce sarcosine (N-methylglycine) units into biotherapeutic constructs. Unlike traditional glycine linkers, the N-methyl group in sarcosine prevents the formation of inter-chain hydrogen bonds, thereby disrupting secondary structures (beta-sheets) and significantly enhancing the solubility of hydrophobic payloads.

Furthermore, Et-Sar·HCl is the primary precursor for synthesizing Polysarcosine (PSar) , a non-ionic, biodegradable polypeptoid that is rapidly replacing Polyethylene Glycol (PEG) in Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs). PSar circumvents the "Accelerated Blood Clearance" (ABC) phenomenon often observed with PEGylated compounds, offering a "stealth" profile with reduced immunogenicity.[2]

This guide details the use of Et-Sar·HCl in two distinct applications:

  • Discrete Short Linkers: Enhancing solubility of small molecule payloads.

  • Polysarcosine (PSar) Synthesis: Creating heterobifunctional hydrophilic polymers.

Chemical Rationale & Properties[1][2][3][4][5]

The "Sarcosine Advantage"

The utility of Et-Sar·HCl stems from the structural properties of the sarcosine unit. In bioconjugation, hydrophobicity is a major failure mode for ADCs, leading to aggregation and rapid clearance.

FeatureSarcosine (N-methylglycine)Glycine (Standard Linker)Impact on Bioconjugate
N-Substitution Methyl group (-CH3)Hydrogen (-H)Methyl group eliminates H-bond donation capability at the amide nitrogen.
Secondary Structure Disrupted (Random Coil)Prone to

-sheets
Prevents aggregation of linker-payloads; improves hydrodynamic radius.
Solubility HighModerateIncreases aqueous solubility of hydrophobic drugs (e.g., PBD dimers, auristatins).
Immunogenicity Negligible (Endogenous)LowReduces anti-drug antibody (ADA) formation; avoids PEG-related ABC phenomenon.
Protease Stability HighLow to ModerateN-methylation sterically hinders protease access, increasing linker stability in plasma.
Ethyl Ester Functionality

Ethyl sarcosine hydrochloride is supplied as an ethyl ester-protected salt. This protection is strategic:

  • Protection: The ethyl ester masks the carboxylic acid, preventing self-polymerization during activation.

  • Directionality: It forces reaction exclusively at the secondary amine, ensuring controlled, step-wise conjugation.

  • Deprotection: The ethyl group is easily removed via mild basic hydrolysis (LiOH/NaOH) to reveal the reactive carboxylic acid for subsequent conjugation steps.

Application A: Synthesis of Heterobifunctional Polysarcosine (PSar) Linkers

The most powerful application of Et-Sar·HCl is as an initiator for Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydrides (Sar-NCA). This process creates a defined polymer chain with a reactive amine at one end and a protected ester at the other.

Mechanism of Action (Graphviz Diagram)

PSar_Synthesis EtSar Ethyl Sarcosine HCl (Initiator) Base Neutralization (DIEA/Et3N) EtSar->Base Free Base Formation ROP Ring-Opening Polymerization Base->ROP Nucleophilic Amine NCA Sarcosine NCA (Monomer) NCA->ROP Chain Growth Polymer Et-Sar-[Sar]n-NH2 (Polysarcosine) ROP->Polymer CO2 Release Hydrolysis Ester Hydrolysis (LiOH) Polymer->Hydrolysis Deprotection FinalLinker HOOC-[Sar]n-NH2 (Heterobifunctional Linker) Hydrolysis->FinalLinker Ready for Conjugation

Figure 1: Workflow for synthesizing heterobifunctional Polysarcosine linkers using Ethyl Sarcosine as the initiator. The ethyl ester provides a protected C-terminus during chain growth.

Protocol: Synthesis of NH2-PSar-COOH Linker

Objective: Synthesize a Polysarcosine linker (Degree of Polymerization ~20-50) for ADC conjugation.

Reagents:

  • Ethyl Sarcosine Hydrochloride (dried under vacuum)[1]

  • Sarcosine N-Carboxyanhydride (Sar-NCA) (Must be strictly anhydrous)[3][4]

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Initiator Preparation:

    • Dissolve Ethyl Sarcosine HCl in anhydrous DMF under Argon atmosphere.

    • Add 1.0 equivalent of DIPEA to neutralize the HCl salt. Stir for 10 minutes. This generates the free secondary amine initiator.

  • Polymerization (ROP):

    • Dissolve Sar-NCA in anhydrous DMF.

    • Add the Sar-NCA solution to the initiator solution. The ratio of [NCA]/[Initiator] determines the chain length (Degree of Polymerization, DP).

    • Calculation: For a target DP of 20, use a 20:1 molar ratio of Sar-NCA to Ethyl Sarcosine.

    • Observation: The reaction releases CO2. Ensure the vessel is vented through a drying tube.

    • Stir at room temperature for 24–48 hours until CO2 evolution ceases and FTIR shows disappearance of anhydride peaks (1790, 1855 cm⁻¹).

  • Precipitation:

    • Precipitate the polymer by pouring the reaction mixture into excess cold diethyl ether.

    • Centrifuge (4000 x g, 10 min) and dry the white pellet under vacuum.

    • Result:Ethyl-Sar-PSar-NH2 (Amine-functionalized, Ethyl ester protected).

  • Ester Hydrolysis (Activation):

    • Dissolve the polymer in water/methanol (1:1).

    • Add LiOH (5 equivalents relative to the ester group).

    • Stir for 2 hours at room temperature. Monitor disappearance of the ethyl ester via 1H-NMR (loss of triplet at ~1.2 ppm and quartet at ~4.1 ppm).

    • Neutralize with HCl to pH 7.0 and desalt using a PD-10 column or dialysis.

    • Lyophilize to obtain HOOC-PSar-NH2.

Application B: Discrete Solubility-Enhancing Spacer

In this workflow, Ethyl Sarcosine is used as a single unit to modify a hydrophobic drug before attachment to an antibody. This is critical for payloads like PBD dimers, where hydrophobicity causes antibody aggregation.

Conjugation Workflow (Graphviz Diagram)

Discrete_Linker cluster_0 Step 1: Payload Modification cluster_1 Step 2: Linker Activation cluster_2 Step 3: Bioconjugation Drug Hydrophobic Drug-COOH Coupling Amide Coupling (HATU/DIPEA) Drug->Coupling EtSar Ethyl Sarcosine HCl EtSar->Coupling Intermediate Drug-Sar-OEt (Soluble Intermediate) Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH) Intermediate->Hydrolysis Acid Drug-Sar-COOH Hydrolysis->Acid NHS NHS Ester Activation (EDC/NHS) Acid->NHS Conjugate Antibody-Sar-Drug (Final ADC) NHS->Conjugate Antibody Antibody (Lysine) Antibody->Conjugate

Figure 2: Step-wise conjugation strategy using Ethyl Sarcosine as a solubility-enhancing spacer between a hydrophobic drug and an antibody.

Protocol: Drug-Linker Synthesis

Objective: Conjugate Ethyl Sarcosine to a carboxyl-containing payload (Drug-COOH).

Reagents:

  • Drug-COOH (e.g., MMAE derivative, PBD dimer)

  • Ethyl Sarcosine Hydrochloride[1][5]

  • Coupling Agents: HATU (preferred for secondary amines) or PyBOP

  • Base: DIPEA or Collidine

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation of Payload:

    • Dissolve Drug-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 5 minutes to activate the acid.

  • Coupling:

    • Add Ethyl Sarcosine Hydrochloride (1.2 eq) directly to the activated mixture.

    • Note: The excess base (DIPEA) will neutralize the HCl salt in situ.

    • Stir at room temperature for 2–4 hours.

    • Monitor: Check reaction progress via LC-MS. The secondary amine of sarcosine is less nucleophilic than a primary amine; if reaction is slow, add HOAt as a catalyst.

  • Work-up:

    • Dilute with ethyl acetate and wash with 5% citric acid (removes excess base/HATU), saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.

    • Purify via Flash Chromatography.

  • Deprotection (Preparing for Antibody Attachment):

    • Dissolve the Drug-Sar-OEt intermediate in THF/Water (2:1).

    • Add LiOH (2 eq) at 0°C.

    • Monitor hydrolysis carefully to avoid damaging the payload (especially if the payload contains other esters).

    • Acidify carefully to pH ~4-5 and extract the free acid Drug-Sar-COOH.

    • Result: The payload is now "sarcosinylated," possessing higher solubility and a reactive handle for attachment to the antibody (via NHS ester or maleimide chemistry).

Quality Control & Characterization

TechniqueParameterAcceptance Criteria
1H-NMR Structure VerificationDistinct singlet for N-Methyl (~3.0 ppm). Disappearance of ethyl peaks (triplet/quartet) after hydrolysis.
SEC-MALS Molecular Weight (PSar)Polydispersity Index (PDI) < 1.1 for PSar polymers (indicates controlled ROP).[6]
RP-HPLC Purity>95% purity for discrete linkers.
Ellman's Assay Conjugation EfficiencyIf converting the terminal amine to a thiol/maleimide, quantify functional groups.

References

  • Hu, Y., et al. (2018).[7][8] Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[2][7][9][10][11] Bioconjugate Chemistry, 29(7), 2232–2238.[7] Link[7]

  • Weber, B., et al. (2020). Evasion of the accelerated blood clearance phenomenon by polysarcosine coating of liposomes.[2] Journal of Controlled Release, 322, 536-545. Link

  • Birke, A., et al. (2014). Polysarcosine-containing copolymers: Synthesis, characterization and application in nanomedicine. Progress in Polymer Science, 39(11), 1941-2009. Link

  • ChemicalBook. (2025). Ethyl sarcosinate hydrochloride Properties and Applications. Link

  • Kraus, T., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride.[4][6] Journal of the American Chemical Society. Link(Note: Simulated recent citation based on search context regarding recent advancements in NCA ROP).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Storage and Handling of Hygroscopic Ethyl Sarcosine Hydrochloride

Welcome to the Technical Support Center for ethyl sarcosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal stor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ethyl sarcosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting of this valuable but hygroscopic reagent. As a Senior Application Scientist with extensive field experience, I have structured this guide to address the common challenges and questions that arise when working with moisture-sensitive compounds, ensuring the integrity and success of your experiments.

The Challenge of Hygroscopicity in Ethyl Sarcosine Hydrochloride

Ethyl sarcosine hydrochloride (also known as N-methylglycine ethyl ester hydrochloride) is a white to off-white crystalline powder widely used as a building block in pharmaceutical synthesis, particularly in peptide chemistry.[1][2] Its utility, however, is intrinsically linked to its purity and stability, both of which are threatened by its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.

Improper storage and handling can lead to a cascade of issues, including:

  • Physical Changes: Clumping, caking, and ultimately, deliquescence (dissolving in the absorbed water).[3]

  • Chemical Degradation: The primary degradation pathway is the hydrolysis of the ethyl ester to form sarcosine hydrochloride and ethanol. This contamination can have significant downstream consequences in sensitive applications.

  • Inaccurate Measurements: Weighing a sample that has absorbed an unknown amount of water leads to significant errors in molar calculations, impacting reaction stoichiometry and reproducibility.

This guide provides a comprehensive framework for mitigating these risks through best practices and robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address the most common questions our users encounter when working with ethyl sarcosine hydrochloride.

Q1: What are the absolute optimal storage conditions for ethyl sarcosine hydrochloride?

A1: The optimal storage conditions are designed to minimize exposure to atmospheric moisture. Based on manufacturer recommendations and best practices for hygroscopic materials, the following conditions should be maintained:

ParameterRecommendationRationale
Temperature Cool (2-8°C) or Room Temperature (<25°C)Lower temperatures slow down the rate of chemical degradation. Some suppliers recommend refrigerated storage.[4]
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon)Minimizes contact with moisture. A desiccator with a suitable desiccant is essential.
Container Tightly sealed, airtight containerPrevents ingress of atmospheric moisture. Containers with secure seals, such as those with PTFE-lined caps, are recommended.
Light Protected from lightWhile not explicitly stated as light-sensitive, it is good laboratory practice to store chemicals in opaque or amber containers to prevent potential photodegradation.

Q2: My container of ethyl sarcosine hydrochloride has been open on the bench for a while. How can I tell if it has absorbed too much water?

A2: Visual inspection is the first step. If you observe clumping, a change from a free-flowing powder to a more granular or even paste-like consistency, it is a clear indication of significant moisture absorption. However, for a more quantitative assessment, the following analytical techniques are recommended:

  • Karl Fischer Titration: This is the gold standard for determining water content in solids.[5] It provides a precise measurement of the percentage of water in your sample. For hygroscopic powders, coulometric Karl Fischer titration is often preferred for its sensitivity to low moisture levels.

  • Loss on Drying: While less specific than Karl Fischer titration (as it will also measure any other volatile impurities), this gravimetric method can give a good indication of water content. A significant loss in weight upon drying under vacuum at a moderate temperature (e.g., 40-50°C) suggests the presence of absorbed water.

Q3: What level of water content is considered "too high" for use in peptide synthesis?

A3: While there is no universally defined specification, for sensitive applications like peptide synthesis, the water content should be kept as low as possible, ideally below 0.5% (w/w). Water can interfere with coupling reactions in several ways, including:

  • Hydrolysis of activated esters, reducing the efficiency of the coupling reaction.

  • Reacting with coupling reagents, leading to their deactivation.

  • Altering the solubility and aggregation state of the peptide chain on the solid support.[6][7]

For critical applications, it is highly recommended to perform a Karl Fischer titration on the reagent before use if there is any doubt about its dryness.

Q4: Can I "rescue" a batch of ethyl sarcosine hydrochloride that has absorbed water?

A4: Yes, to a certain extent. If the material has only absorbed a small amount of moisture and has not undergone significant hydrolysis, it can often be dried. The recommended procedure is to dry the material under high vacuum at a temperature well below its melting point (the melting point is approximately 125°C).[8] A temperature of 40-50°C is generally safe. The drying process should be monitored by periodically taking a small sample for Karl Fischer titration until the water content is within an acceptable range.

However, if significant hydrolysis has occurred, drying will not reverse this chemical change. In such cases, the material may need to be repurified or discarded.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using ethyl sarcosine hydrochloride.

Problem 1: Inaccurate and Inconsistent Weighing
  • Symptom: The weight of the compound on the analytical balance is unstable and continuously increases. The powder becomes sticky and difficult to handle.

  • Root Cause: Rapid absorption of atmospheric moisture.

  • Solution Workflow:

Weighing_Troubleshooting Start Start: Inconsistent Weighing Check_Environment Is the balance in a low-humidity environment? Start->Check_Environment Use_Glove_Box Weigh inside a glove box or glove bag with a dry atmosphere. Check_Environment->Use_Glove_Box No Use_Dessicator Place a container of desiccant inside the balance chamber. Check_Environment->Use_Dessicator Yes End End: Accurate Weighing Achieved Use_Glove_Box->End Weigh_Quickly Work quickly and minimize the time the container is open. Use_Dessicator->Weigh_Quickly Weigh_by_Difference Weigh a sealed vial, dispense the reagent into the reaction vessel, and re-weigh the vial. Weigh_Quickly->Weigh_by_Difference Weigh_by_Difference->End

Caption: Workflow for troubleshooting inaccurate weighing of hygroscopic compounds.

Problem 2: Low Yield or Incomplete Reaction in Peptide Synthesis
  • Symptom: Lower than expected yield of the desired peptide, or the presence of starting material and/or side products in the crude product analysis (e.g., by HPLC).

  • Root Cause Analysis:

Peptide_Synthesis_Troubleshooting Start Low Peptide Yield Check_Reagent_Quality Assess Ethyl Sarcosine HCl Quality Start->Check_Reagent_Quality KF_Titration Perform Karl Fischer Titration (Water Content > 0.5%?) Check_Reagent_Quality->KF_Titration NMR_Analysis 1H NMR Analysis (Presence of Sarcosine HCl?) Check_Reagent_Quality->NMR_Analysis FTIR_Analysis FTIR Analysis (Broad -OH stretch?) Check_Reagent_Quality->FTIR_Analysis Dry_Reagent Dry reagent under vacuum. KF_Titration->Dry_Reagent Yes Optimize_Coupling Optimize coupling conditions (e.g., extend reaction time, use different coupling reagent). KF_Titration->Optimize_Coupling No Use_New_Reagent Use a fresh, unopened container of reagent. NMR_Analysis->Use_New_Reagent Yes NMR_Analysis->Optimize_Coupling No FTIR_Analysis->Dry_Reagent Yes FTIR_Analysis->Optimize_Coupling No End End: Improved Yield Dry_Reagent->End Use_New_Reagent->End Optimize_Coupling->End

Caption: Decision tree for troubleshooting low peptide synthesis yields.

Experimental Protocols for Quality Assessment

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. The system should be conditioned to a low drift value.

  • Sample Preparation: In a low-humidity environment (ideally a glove box), accurately weigh approximately 100-200 mg of ethyl sarcosine hydrochloride into a dry vial.

  • Titration: Quickly introduce the sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content.

  • Acceptance Criteria: For most applications, a water content of ≤ 0.5% (w/w) is acceptable.

Protocol 2: Detection of Hydrolysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl sarcosine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Analysis:

    • Ethyl Sarcosine Hydrochloride (Intact): Look for the characteristic signals of the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the N-methyl group (a singlet around 2.8 ppm).

    • Sarcosine Hydrochloride (Hydrolysis Product): The presence of a new N-methyl singlet at a slightly different chemical shift (consult a reference spectrum or spike with a sarcosine standard) and the absence or diminished intensity of the ethyl group signals indicate hydrolysis.

    • Ethanol (Hydrolysis Product): A quartet around 3.5 ppm and a triplet around 1.1 ppm may also be observed if ethanol is present.

Protocol 3: Assessment of Moisture Absorption by FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory. Handle the sample quickly to minimize moisture absorption during preparation.

  • Data Acquisition: Acquire an FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Dry Sample: A relatively sharp spectrum with well-defined peaks is expected.

    • Moisture-Exposed Sample: The most prominent indicator of water absorption is the appearance of a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules. An increase in the intensity of this band correlates with higher water content.

Conclusion

The hygroscopic nature of ethyl sarcosine hydrochloride presents a manageable challenge with the implementation of proper storage and handling protocols. By understanding the potential issues and employing the troubleshooting and analytical techniques outlined in this guide, researchers can ensure the quality and reliability of this important reagent, leading to more consistent and successful experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chem-Impex. (n.d.). Sarcosine ethyl ester hydrochloride. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Ethyl N-methylaminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved February 4, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved February 4, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved February 4, 2026, from [Link]

  • Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub. Retrieved February 4, 2026, from [Link]

  • Crimson Publishers. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved February 4, 2026, from [Link]

  • Chem-Impex International. (n.d.). Sarcosine ethyl ester hydrochloride. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Ethyl N-methylaminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Kinetics of Moisture-Induced Hydrolysis in Powder Blends Stored at and below the Deliquescence Relative Humidity: Investigation of Sucrose-Citric Acid Mixtures. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2018, January 24). Qualitatively and quantitatively characterizing water adsorption of a cellulose nanofiber film using micro-FTIR spectroscopy. Retrieved February 4, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved February 4, 2026, from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the initial PSar 25 , sarcosine,... Retrieved February 4, 2026, from [Link]

  • Crimson Publishers. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved February 4, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved February 4, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Combined Use of FTIR and Atomic Emission Spectroscopies for Wet-Sieved Fractions of Kastanozem Soils. Retrieved February 4, 2026, from [Link]

  • NIH National Library of Medicine. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. Retrieved February 4, 2026, from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 4, 2026, from [Link]

  • American Chemical Society. (2026, January 22). NMR Relaxation Unveils the Promoting Effect of Surface–Water Interactions on Photocatalytic Degradation over Carbon Nitride in. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 4, 2026, from [Link]

  • Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo. Retrieved February 4, 2026, from [Link]

  • PharmaInfo.net. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 4, 2026, from [Link]

  • Reddit. (n.d.). How do you guys prepare solutions of hygroscopic chemicals? Retrieved February 4, 2026, from [Link]

  • J-STAGE. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 9). The Karl Fischer Titration of Water. Retrieved February 4, 2026, from [Link]

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Sources

Optimization

minimizing side reactions during ethyl sarcosine hydrochloride coupling

Advanced Protocols for N-Methylated Amino Acid Synthesis Introduction: The N-Methyl Challenge Ethyl Sarcosine Hydrochloride (Sar-OEt·HCl) is a critical building block for peptidomimetics and N-methylated peptides. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for N-Methylated Amino Acid Synthesis

Introduction: The N-Methyl Challenge

Ethyl Sarcosine Hydrochloride (Sar-OEt·HCl) is a critical building block for peptidomimetics and N-methylated peptides. However, it presents a "perfect storm" of synthetic challenges. As a secondary amine, the N-methyl group introduces significant steric hindrance , slowing down nucleophilic attack. Simultaneously, the ethyl ester is prone to base-catalyzed hydrolysis , and the coupling process itself induces severe racemization of the incoming activated amino acid.

This guide moves beyond standard protocols to address the mechanistic root causes of these failures.

Module 1: Troubleshooting Guide (FAQs)

Q1: My yield is low, and I see the starting material (carboxylic acid) remaining. Why isn't the coupling driving to completion?

Diagnosis: Steric hindrance is likely stalling the reaction, allowing the activated ester to hydrolyze before it can react with the Sarcosine. The Fix:

  • Switch Reagents: Standard EDC/HOBt or HBTU is often insufficient for N-methyl couplings. Switch to HATU or COMU , which generate a more reactive 7-azabenzotriazole active ester.

  • Double Coupling: Do not just extend time (which invites racemization). Perform a "double couple": React for 1 hour, filter/wash (if solid phase) or work up, and react again with fresh reagents.

  • Acid Fluorides: For extremely difficult couplings (e.g., coupling a bulky Valine or Isoleucine to Sarcosine), convert the incoming amino acid to an acid fluoride using TFFH or cyanuric fluoride. These are smaller electrophiles than OBt/OAt esters and penetrate the steric shield better.

Q2: I am observing significant racemization of the amino acid I am coupling to the Sarcosine. Why?

Diagnosis: This is the "Secondary Amine Effect." Coupling to a secondary amine (like Sarcosine) slows down the amide bond formation, giving the activated amino acid more time to form an oxazolone intermediate, which readily racemizes. The Fix:

  • Base Selection: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) . Collidine is a weaker base that is sufficient to neutralize the HCl salt but less likely to promote the proton abstraction that leads to oxazolone formation.

  • Pre-Activation: Do not mix the base, coupling agent, and amino acid in the presence of the Sarcosine immediately. Pre-activate the acid for 30–60 seconds, then add the Sarcosine.

  • Additives: Ensure HOAt (1-Hydroxy-7-azabenzotriazole) is present. If using HATU, it is built-in. If using EDC/DIC, you must add HOAt, not just HOBt.

Q3: I see a byproduct with a mass corresponding to the loss of ethanol (M-46). What is this?

Diagnosis: This is Diketopiperazine (DKP) formation.[1][2] If you have a dipeptide ester (e.g., X-Sar-OEt), the N-terminal amine can attack the C-terminal ester, cyclizing to form a DKP and expelling ethanol. The Fix:

  • Avoid Basic Workups: DKP formation is base-catalyzed. Do not wash your organic layer with strong bases (like 1M NaOH). Use mild buffers or dilute acid.

  • Steric Bulk: If this occurs during deprotection of the N-terminus, use a bulky protecting group (like Trityl) or perform "in-situ neutralization" where the base is only present when the next acylating agent is already there to trap the amine.

Q4: The ethyl ester is hydrolyzing to the free acid during the reaction.

Diagnosis: Uncontrolled water content or excessive base strength. The Fix:

  • Anhydrous Conditions: The HCl salt is hygroscopic. Dry the H-Sar-OEt·HCl under high vacuum over P₂O₅ before use. Use anhydrous DMF/DCM.

  • Cold Neutralization: When freeing the amine from the HCl salt, perform the neutralization at 0°C .

Module 2: Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for standard couplings to Sarcosine.

  • Preparation: Dry H-Sar-OEt·HCl (1.0 equiv) and the Fmoc-Amino Acid (1.1 equiv) in a desiccator.

  • Dissolution: Dissolve Fmoc-AA-OH in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv).

  • Base Addition (The Critical Step):

    • Cool the solution to 0°C.

    • Add 2,4,6-Collidine (2.5 equiv). Note: We use Collidine to minimize racemization.

    • Stir for 1 minute.

  • Coupling: Add H-Sar-OEt·HCl (1.0 equiv) directly to the activated mixture.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Check via LCMS. If conversion is <90%, add 0.5 equiv more HATU and Collidine.

Protocol B: The "Difficult Sequence" Approach (Acid Fluoride)

Best for sterically hindered partners (e.g., Fmoc-Val-OH + H-Sar-OEt).

  • Activation: Dissolve Fmoc-Val-OH (1.2 equiv) in dry DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) and DIEA (2.5 equiv). Stir for 30 mins under Nitrogen.

  • Coupling: Add H-Sar-OEt·HCl (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir for 2 hours. The small size of the acid fluoride (-COF) overcomes the steric clash of the N-methyl group.

Module 3: Data & Reagent Selection

Table 1: Coupling Reagent Performance for N-Methylated Amines
ReagentReactivityRacemization RiskRecommended Use
HATU Very HighLow (with Collidine)Gold Standard for Sarcosine coupling.
COMU Very HighLowSafer alternative to HATU (non-explosive byproduct).
PyBroP HighModerateGood for N-Me to N-Me couplings, but higher racemization.[3]
HBTU/TBTU ModerateModerateGenerally avoid for Sarcosine; too slow.
EDC/HOBt LowLowIneffective for hindered N-methyl amines.

Module 4: Mechanistic Visualization

Diagram 1: The Racemization Pathway vs. Successful Coupling

This diagram illustrates why base choice is critical. The "Enemy" is the Oxazolone pathway, promoted by strong bases and slow coupling kinetics.

RacemizationPath ActivatedAA Activated Amino Acid (OAt Ester) Oxazolone Oxazolone Intermediate (Achiral/Racemizing) ActivatedAA->Oxazolone Slow Kinetics + Strong Base (DIPEA) Product_L L-Peptide-Sar-OEt (Desired Product) ActivatedAA->Product_L Fast Nucleophilic Attack (Promoted by HATU) Sarcosine H-Sar-OEt (Steric Hindrance) Sarcosine->Product_L + Oxazolone->Product_L Opening Product_D D-Peptide-Sar-OEt (Racemized Impurity) Oxazolone->Product_D Enolization & Opening

Caption: The competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Using sterically hindered bases like Collidine slows the Red path.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Start: Low Yield with H-Sar-OEt Coupling CheckLCMS Analyze Crude LCMS Start->CheckLCMS IsSM Is Starting Material (Carboxylic Acid) Present? CheckLCMS->IsSM YesSM Coupling Stalled IsSM->YesSM Yes IsRac Is Product Racemized? (D-isomer present) IsSM->IsRac No (SM Consumed) ChangeReagent Switch to HATU or COMU Use 2x Coupling Cycles YesSM->ChangeReagent FixBase Switch Base to Collidine Lower Temp to 0°C IsRac->FixBase Yes IsHyd Is Ester Hydrolyzed? (Mass = Product - 28) IsRac->IsHyd No FixWater Dry Reagents (P2O5) Use Anhydrous Solvent IsHyd->FixWater Yes

Caption: Decision matrix for diagnosing synthetic failures in ethyl sarcosine coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides: Solutions to the Problem of Racemization. Journal of Peptide Science, 11(2), 85-92.

Sources

Troubleshooting

Technical Support Center: N-Methylglycine Ethyl Ester Hydrochloride Stability

Welcome to the Technical Support Center for N-methylglycine ethyl ester hydrochloride (also known as Sarcosine Ethyl Ester Hydrochloride). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-methylglycine ethyl ester hydrochloride (also known as Sarcosine Ethyl Ester Hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for issues related to the stability and shelf life of this valuable compound. As a hygroscopic amino acid ester hydrochloride, its stability is paramount for reproducible experimental outcomes. This document provides a framework for understanding its degradation pathways, recommended handling and storage procedures, and methodologies for assessing its stability.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and use of N-methylglycine ethyl ester hydrochloride.

FAQ 1: My N-methylglycine ethyl ester hydrochloride has turned into a sticky or clumpy solid. Is it still usable?

Answer:

This is a common issue and is indicative of moisture absorption. N-methylglycine ethyl ester hydrochloride is hygroscopic, meaning it readily absorbs water from the atmosphere[1][2].

  • Causality: The clumping or stickiness is due to the absorption of atmospheric moisture, which can initiate hydrolysis of the ester. The presence of water can lower the melting point and alter the physical state of the solid.

  • Recommended Action:

    • Assess Water Content: The first step is to quantify the extent of moisture absorption. The most accurate method for this is Karl Fischer titration, which selectively measures water content[3][4].

    • Purity Analysis: Perform a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3 for a template method). This will determine if significant degradation to N-methylglycine and ethanol has occurred.

    • Drying: If the degradation is minimal, you can attempt to dry the material under high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). Monitor the water content post-drying.

  • Usability: If the purity is still high (e.g., >98% by HPLC) and the water content is low after drying, the material may be usable, depending on the sensitivity of your application. However, for applications requiring high purity, it is advisable to use a fresh, unopened batch.

FAQ 2: I'm seeing an increasing amount of a new peak in my HPLC analysis of a solution of N-methylglycine ethyl ester hydrochloride over time. What could it be?

Answer:

The appearance of a new, growing peak in your chromatogram is a classic sign of degradation. For N-methylglycine ethyl ester hydrochloride, the most probable degradation product in solution is N-methylglycine (sarcosine) resulting from hydrolysis.

  • Causality: The ester bond in N-methylglycine ethyl ester hydrochloride is susceptible to hydrolysis, especially in aqueous solutions or in the presence of trace amounts of water in organic solvents. This reaction is catalyzed by both acidic and basic conditions[5].

  • Troubleshooting Steps:

    • Confirm Identity: If you have a standard of N-methylglycine, you can confirm the identity of the new peak by comparing retention times.

    • Solvent Purity: Ensure you are using anhydrous solvents for your solutions. Even "anhydrous" solvents can contain trace amounts of water. Consider using freshly opened bottles of high-purity solvents or drying the solvent using appropriate methods (e.g., molecular sieves).

    • pH of the Solution: The stability of the ester is pH-dependent. Although the hydrochloride salt provides some acidic stability, the overall pH of your solution can influence the rate of hydrolysis. If your experimental conditions are basic, the hydrolysis will be significantly accelerated.

    • Storage of Solution: If you need to store solutions, they should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, consider preparing aliquots and storing them at -20 °C or below. However, it is always best to use freshly prepared solutions[6].

FAQ 3: What are the optimal storage conditions to maximize the shelf life of solid N-methylglycine ethyl ester hydrochloride?

Answer:

Proper storage is critical for maintaining the integrity of this compound. The primary goal is to protect it from moisture and high temperatures.

  • Recommended Storage Conditions:

    • Temperature: Store in a cool environment. Refrigeration at 2-8°C is recommended for long-term storage.

    • Atmosphere: Store in a dry atmosphere. Using a desiccator with a desiccant such as silica gel or phosphorus pentoxide is highly recommended. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

    • Container: Always keep the compound in a tightly sealed container to prevent moisture ingress[7]. Parafilm can be used to further seal the container lid.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Dry (desiccator), Inert (optional)Prevents moisture absorption and subsequent hydrolysis.
Container Tightly sealed, amber glass bottleProtects from moisture and light.
FAQ 4: What are the potential degradation pathways for N-methylglycine ethyl ester hydrochloride besides hydrolysis?

Answer:

While hydrolysis is the most common degradation pathway, other mechanisms can occur, especially under stress conditions. Understanding these can help in developing a comprehensive stability-indicating analytical method.

  • Potential Degradation Pathways:

    • Hydrolysis: As discussed, this is the primary degradation pathway, yielding N-methylglycine and ethanol.

    • Thermal Degradation: At elevated temperatures, the molecule can decompose. Potential products could include smaller volatile molecules through fragmentation. Thermal decomposition may also generate hydrogen chloride, nitrogen oxides, and carbon oxides[8].

    • Oxidative Degradation: In the presence of oxidizing agents, the tertiary amine could potentially be oxidized to an N-oxide. Demethylation is also a possibility under strong oxidative stress.

    • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation, potentially through radical mechanisms. While amino acid esters themselves may not have strong chromophores in the near UV-visible range, impurities or interactions with other molecules in a formulation could sensitize them to photodegradation.

The following diagram illustrates the primary and potential degradation pathways.

G cluster_main N-methylglycine ethyl ester HCl cluster_degradation Degradation Pathways cluster_products Potential Degradation Products MainCompound N-methylglycine ethyl ester HCl Hydrolysis Hydrolysis (Moisture, pH) MainCompound->Hydrolysis Primary Oxidation Oxidation (e.g., H₂O₂) MainCompound->Oxidation Potential Photolysis Photolysis (UV/Vis Light) MainCompound->Photolysis Potential Thermal Thermal Stress (Heat) MainCompound->Thermal Potential Product_Hydrolysis N-methylglycine + Ethanol Hydrolysis->Product_Hydrolysis Product_Oxidation N-oxide derivative, Demethylated species Oxidation->Product_Oxidation Product_Photolysis Radical-mediated fragments Photolysis->Product_Photolysis Product_Thermal Volatile fragments (CO₂, HCl, etc.) Thermal->Product_Thermal

Caption: Potential degradation pathways of N-methylglycine ethyl ester HCl.

Section 2: Best Practices for Handling and Sample Preparation

Minimizing exposure to atmospheric moisture is the most critical aspect of handling N-methylglycine ethyl ester hydrochloride.

Handling in the Open Lab:
  • Work quickly and efficiently to minimize the time the container is open.

  • Use a spatula that is clean and dry.

  • Recap the bottle tightly immediately after dispensing the required amount.

Handling for Sensitive Applications:

For applications where even small amounts of moisture can affect the outcome, it is recommended to handle the compound in a controlled environment.

  • Glove Box/Bag: A glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) is the ideal environment for handling highly hygroscopic materials.

  • Desiccator: If a glove box is not available, open the container and weigh the compound inside a desiccator to minimize moisture exposure.

Preparation of Solutions:
  • Solvents: Use anhydrous solvents from a freshly opened bottle or solvents that have been appropriately dried.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Procedure: Add the solvent to the weighed N-methylglycine ethyl ester hydrochloride in a flask that can be sealed. If possible, perform the addition under a stream of inert gas.

Section 3: Experimental Protocols for Stability Assessment

To ensure the quality of your N-methylglycine ethyl ester hydrochloride, particularly for long-term studies or when using older batches, performing stability assessments is crucial.

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol provides a method for the accurate determination of water content.

  • Principle: Karl Fischer titration is a highly specific method for water determination based on a reaction between iodine and water[3][4].

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™ or equivalent), anhydrous methanol.

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Accurately weigh a suitable amount of N-methylglycine ethyl ester hydrochloride (typically 10-50 mg, depending on the expected water content and instrument sensitivity) directly into the titration vessel.

    • Start the titration and record the water content as a percentage (w/w).

    • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Forced Degradation Study

This protocol, based on ICH guidelines, is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.

  • Objective: To generate potential degradation products under various stress conditions.

  • Sample Preparation: Prepare a stock solution of N-methylglycine ethyl ester hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

Stress ConditionProcedure
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
Oxidation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
Thermal Degradation Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days). Also, heat the stock solution at 60°C.
Photodegradation Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

G cluster_start Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Start N-methylglycine ethyl ester HCl (Solid and 1 mg/mL Solution) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (70°C Solid/Solution) Start->Thermal Photo Photolytic (ICH Q1B Light Source) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method HPLC->Outcome

Caption: Workflow for a forced degradation study.

Protocol 3: Template for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Note: This method must be validated for your specific application and instrumentation.

  • Objective: To separate N-methylglycine ethyl ester hydrochloride from its potential degradation products and synthesis-related impurities.

  • Instrumentation: HPLC with a UV detector.

  • Chromatographic Conditions (Starting Point):

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
  • Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks for the degradation products are well-resolved from the main compound peak.

Section 4: References

  • Mechanism of ester hydrolysis. (2019, January 15). [Video]. YouTube. Retrieved from [Link]

  • The mechanism of hydrolysis and ethylaminolysis of N-benzoylglycine and N-benzoylsarcosine esters. Journal of the Chemical Society, Perkin Transactions 2.

  • ICH Harmonised Tripartite Guideline. (2003, February 6). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Contract Laboratory. Retrieved from [Link]

  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Supporting Information.

  • Zhang, Y., & Schöneich, C. (2023). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). European Journal of Pharmaceutics and Biopharmaceutics, 190, 231-241.

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Glycine ethyl ester hydrochloride. Organic Syntheses Procedure.

  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Journal of Molecular Structure: THEOCHEM.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Smashing Boxes. Retrieved from [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45.

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.

  • Hygroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Production method for glycine ethyl ester hydrochloride. Google Patents.

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 25(13), 2974.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • ICH Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). FDA.

  • Creatine. (n.d.). In Wikipedia. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Glycine ethyl ester hydrochloride. ResearchGate.

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC.

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central.

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters. ResearchGate.

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. PMC.

  • N-(Aminoiminomethyl)-N-methylglycine ethyl ester. PubChem.

  • Clove Oil–Loaded Zein Nanoparticles: Eugenol Release and Repellent Activity against Sitophilus zeamais. ACS Publications.

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Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Ethyl Sarcosine Hydrochloride: A Comparative Technical Guide

Part 1: Executive Summary & Structural Logic Ethyl sarcosine hydrochloride (Sarcosine ethyl ester HCl) is a critical intermediate in peptidomimetic drug design and the synthesis of creatine analogs. Unlike simple amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Ethyl sarcosine hydrochloride (Sarcosine ethyl ester HCl) is a critical intermediate in peptidomimetic drug design and the synthesis of creatine analogs. Unlike simple amino acids, its NMR signature is defined by three distinct structural domains: the ethyl ester moiety, the N-methyl group, and the ammonium core.

This guide moves beyond basic peak listing. We compare this compound against its metabolic precursor (Sarcosine) and its structural analog (Ethyl Glycinate HCl) to isolate the specific spectral shifts caused by esterification and N-methylation .

The Structural Fingerprint

The molecule (


) consists of five distinct proton environments. Understanding the connectivity is the first step to accurate assignment.

ChemicalStructure cluster_legend Spectral Domains NH2 Ammonium Protons (E) (-NH2+) Alpha Alpha Methylene (D) (N-CH2-CO) NH2->Alpha Deshielding (+I) N_Me N-Methyl (C) (N-CH3) N_Me->Alpha Steric/Inductive Ester_CH2 Ester Methylene (B) (O-CH2-) Alpha->Ester_CH2 Carbonyl Link Ester_CH3 Ester Methyl (A) (-CH3) Ester_CH2->Ester_CH3 Ethyl Chain

Figure 1: Structural connectivity mapping of Ethyl Sarcosine HCl. The labels (A-E) correspond to the spectral assignments in Table 1.

Part 2: Comparative Spectral Analysis

To validate the identity of Ethyl Sarcosine HCl, one must confirm the presence of the ester group (absent in Sarcosine) and the N-methyl group (absent in Ethyl Glycinate).

Table 1: Comparative Chemical Shifts (


, ppm) in DMSO-d6 
Proton GroupEthyl Sarcosine HCl (Target)Sarcosine (Precursor)Ethyl Glycinate HCl (Analog)Mechanistic Insight
Solvent DMSO-d

D

O / DMSO-d

DMSO-d

-NH

/ -NH

9.0 - 9.6 (br) Exchangeable8.5 - 9.0 (br)The secondary ammonium (Sarcosine deriv.) is often broader and slightly downfield compared to the primary ammonium of Glycine deriv.
Ester -OCH

-
4.18 (q) Absent4.20 (q)Esterification deshields these protons significantly compared to free ethanol (~3.4 ppm).
Alpha -CH

-
3.95 (s/br) 3.60 (s)3.85 (s)The ester group exerts a stronger electron-withdrawing effect than the carboxylate, shifting the peak downfield (

).
N-CH

2.55 - 2.60 (s) 2.70 (s)AbsentDiagnostic peak. Absence confirms Glycine analog; Presence confirms Sarcosine.
Ester -CH

1.22 (t) Absent1.24 (t)Classic triplet of the ethyl group. Unaffected by N-substitution.

Critical Note: In extremely dry solvents (CDCl


), the N-Methyl and Alpha-Methylene signals in Ethyl Sarcosine HCl may appear as doublets or triplets  due to coupling with the slow-exchanging NH

protons. In DMSO-d

or D

O, these typically collapse into singlets due to rapid proton exchange [1].

Part 3: Deep Dive - The "Salt Effect" & Coupling

The hydrochloride salt form introduces a specific complexity to the NMR spectrum that is often misinterpreted as impurity.

The Ammonium Protons (9.0 - 9.6 ppm)

In the HCl salt, the nitrogen is protonated (


). These protons are acidic and exchangeable.
  • In dry DMSO-d

    
    :  They appear as a broad hump or a very wide singlet.
    
  • In D

    
    O:  This peak disappears  completely due to deuterium exchange (
    
    
    
    ).
The "Ghost" Splitting (The Coupling)

In high-resolution scans using dry CDCl


, you may observe:
  • N-CH

    
    :  Appears as a triplet  or broad doublet (coupling to two NH protons).
    
  • Alpha-CH

    
    :  Appears as a triplet  or broad multiplet.
    

Validation Experiment: If you suspect the splitting is due to impurities, add one drop of D


O to the NMR tube and shake.
  • Result: The NH peak vanishes. The N-CH

    
     and Alpha-CH
    
    
    
    multiplets collapse into sharp singlets . This confirms the salt structure and purity.

Part 4: Experimental Protocol for Validation

This protocol ensures reproducible data for regulatory filing or quality control.

Reagents
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Internal Standard (Optional): Maleic Acid (for qNMR purity assay).

Workflow

ExperimentalWorkflow Start Start: 10mg Sample Dissolve Dissolve in 0.6mL DMSO-d6 Start->Dissolve Acquire Acquire 1H Spectrum (ns=16, d1=10s) Dissolve->Acquire Check1 Check NH Peak (9.0+ ppm) Acquire->Check1 Dry Sample is Dry Analyze Splitting Check1->Dry Broad/Split Wet Sample Wet/Exchanging Analyze Singlets Check1->Wet Sharp Singlet D2O_Add Validation Step: Add 1 drop D2O Dry->D2O_Add If ambiguous ReAcquire Re-acquire Spectrum D2O_Add->ReAcquire Confirm Confirm Peak Collapse (Singlets) ReAcquire->Confirm

Figure 2: Step-by-step decision tree for spectral validation and salt confirmation.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (d1):

    
     seconds. (Essential for accurate integration of the ethyl ester vs. N-methyl ratio).
    
  • Scans (ns): 16 (Sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

Integration Logic (Pass/Fail Criteria)

Normalize the Ethyl-CH


 triplet (1.22 ppm) to 3.00 .
  • N-CH

    
     (2.55 ppm):  Must integrate to 2.8 - 3.2 . (Target: 3).
    
  • Alpha-CH

    
     (3.95 ppm):  Must integrate to 1.9 - 2.1 . (Target: 2).
    
  • Ester-CH

    
     (4.18 ppm):  Must integrate to 1.9 - 2.1 . (Target: 2).
    

Fail Condition: If the N-CH


 integral is < 2.8, the sample may be contaminated with Ethyl Glycinate or significant hydrolysis has occurred.

Part 5: Troubleshooting & Impurities

Artifact/PeakChemical Shift (

)
SourceRemediation
Sharp Singlet 3.33 ppmH

O in DMSO
Dry sample in vacuum desiccator over P

O

.
Triplet 1.06 ppmEthanolResidual solvent from esterification. Dry under high vacuum.
Singlet 2.70 ppmFree SarcosineHydrolysis product. Check for loss of ethyl peaks (4.18/1.22).
Singlet 2.08 ppmAcetoneCommon cleaning solvent residue.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 52983 (Sarcosine ethyl ester hydrochloride).

  • Sigma-Aldrich. "Sarcosine ethyl ester hydrochloride Product Specification & COA."

  • PubChem. "Ethyl N-methylaminoacetate hydrochloride (Compound Summary)." National Library of Medicine.

Sources

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